molecular formula C15H15N3 B276836 2-(Benzylamino)-4,6-dimethylnicotinonitrile

2-(Benzylamino)-4,6-dimethylnicotinonitrile

Katalognummer B276836
Molekulargewicht: 237.3 g/mol
InChI-Schlüssel: ARBAMQHENXLQIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzylamino)-4,6-dimethylnicotinonitrile, also known as BDMN, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BDMN belongs to the class of nicotinonitrile compounds and is known for its unique properties, which make it a valuable tool for studying various biological processes.

Wirkmechanismus

2-(Benzylamino)-4,6-dimethylnicotinonitrile works by binding to the active site of the enzyme it targets, thereby preventing it from carrying out its normal function. This inhibition can have various effects depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
2-(Benzylamino)-4,6-dimethylnicotinonitrile has been shown to have various biochemical and physiological effects in cells. For example, it has been shown to induce apoptosis, which is programmed cell death, in certain cancer cell lines. Additionally, 2-(Benzylamino)-4,6-dimethylnicotinonitrile has been shown to inhibit the growth of certain bacteria, making it a potential candidate for use as an antibiotic.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(Benzylamino)-4,6-dimethylnicotinonitrile in lab experiments is its selectivity for certain enzymes, which allows researchers to study specific biological processes. However, one limitation is that 2-(Benzylamino)-4,6-dimethylnicotinonitrile can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of 2-(Benzylamino)-4,6-dimethylnicotinonitrile in scientific research. One potential application is in the development of new antibiotics, as 2-(Benzylamino)-4,6-dimethylnicotinonitrile has been shown to inhibit the growth of certain bacteria. Additionally, 2-(Benzylamino)-4,6-dimethylnicotinonitrile could be used to study the role of poly(ADP-ribose) polymerase in various biological processes, which could lead to new insights into DNA repair mechanisms. Finally, 2-(Benzylamino)-4,6-dimethylnicotinonitrile could be used in the development of new cancer therapies, as it has been shown to induce apoptosis in certain cancer cell lines.

Synthesemethoden

The synthesis of 2-(Benzylamino)-4,6-dimethylnicotinonitrile involves several steps, including the reaction of 2,6-dimethyl-4-nitropyridine with benzylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to yield 2-(Benzylamino)-4,6-dimethylnicotinonitrile.

Wissenschaftliche Forschungsanwendungen

2-(Benzylamino)-4,6-dimethylnicotinonitrile has been used in various scientific studies as a research tool due to its ability to selectively inhibit certain enzymes. For example, 2-(Benzylamino)-4,6-dimethylnicotinonitrile has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase, which plays a crucial role in DNA repair processes. This inhibition has been used to study the effects of DNA damage and repair in cells.

Eigenschaften

Molekularformel

C15H15N3

Molekulargewicht

237.3 g/mol

IUPAC-Name

2-(benzylamino)-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C15H15N3/c1-11-8-12(2)18-15(14(11)9-16)17-10-13-6-4-3-5-7-13/h3-8H,10H2,1-2H3,(H,17,18)

InChI-Schlüssel

ARBAMQHENXLQIA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)NCC2=CC=CC=C2)C

Kanonische SMILES

CC1=CC(=NC(=C1C#N)NCC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.